molecular formula C7H8Cl4 B14600770 Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- CAS No. 60040-74-6

Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-

Cat. No.: B14600770
CAS No.: 60040-74-6
M. Wt: 233.9 g/mol
InChI Key: NUPAFQHJTPVDOI-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane, 3,4,7,7-tetrachloro- is a chemical compound characterized by its unique bicyclic structure and the presence of four chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- typically involves the chlorination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the bicyclic ring.

Industrial Production Methods

Industrial production of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also crucial due to the handling of chlorine gas and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of less or more complex structures, respectively.

Scientific Research Applications

Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- involves its interaction with specific molecular targets. The chlorine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound has a similar bicyclic structure but with different substituents.

    7,7-Dichlorobicyclo[4.1.0]heptane: Another chlorinated derivative with fewer chlorine atoms.

Uniqueness

Bicyclo[410]heptane, 3,4,7,7-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly influence its chemical properties and reactivity

Properties

CAS No.

60040-74-6

Molecular Formula

C7H8Cl4

Molecular Weight

233.9 g/mol

IUPAC Name

3,4,7,7-tetrachlorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H8Cl4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2

InChI Key

NUPAFQHJTPVDOI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)CC(C1Cl)Cl

Origin of Product

United States

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